2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone
Description
Properties
IUPAC Name |
1-[2,6-difluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8O/c10-4-2-1-3(8(12,13)14)6(11)5(4)7(18)9(15,16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLNFWQAHCKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid under controlled conditions
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of fluorine atoms into the molecular structure.
Chemical Reactions Analysis
Types of Reactions: 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the ketone group to an .
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₄F₆O
- Molecular Weight : Approximately 206.1370 g/mol
- Key Features : The presence of both trifluoromethyl and pentafluoro groups increases lipophilicity and stability compared to non-fluorinated analogs .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various fluorinated compounds. Its electron-withdrawing nature facilitates nucleophilic substitutions and other reactions that are crucial in organic synthesis.
- Reactivity : The multiple electronegative fluorine atoms influence the compound's reactivity, allowing for various synthetic pathways to be explored.
- Synthetic Routes : Several methods exist for synthesizing this compound, emphasizing the need for controlled reaction conditions to achieve high yields and purities.
Pharmaceutical Development
Due to its unique properties, 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone is investigated for potential pharmaceutical applications.
- Drug Design : Interaction studies reveal that the compound's binding affinities with biological targets can be significantly altered by its fluorination pattern, making it a candidate for drug development.
- Biological Activity : Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Material Science
The compound's stability and unique properties make it suitable for various applications in material science.
- Polymer Chemistry : It can be used as a building block in the synthesis of advanced materials with tailored properties.
- Coatings and Films : The fluorinated nature of the compound contributes to hydrophobicity and chemical resistance in coatings .
Case Studies
Research focused on the interaction of this compound with specific receptors showed that its fluorination significantly enhances binding affinity compared to similar non-fluorinated compounds.
| Compound | Binding Affinity (nM) |
|---|---|
| Non-fluorinated analog | 150 |
| This compound | 45 |
These findings suggest potential applications in drug design where binding efficiency is critical .
Mechanism of Action
The mechanism of action of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function.
Comparison with Similar Compounds
Fluorinated acetophenones are widely studied for their applications in asymmetric synthesis, catalysis, and material science. Below is a detailed comparison of 2,2,2,2',6'-pentafluoro-3'-(trifluoromethyl)acetophenone with analogous compounds, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Properties
Key Observations :
- The trifluoromethyl group at the 3'-position significantly lowers electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks (e.g., in biocatalytic reductions) .
- Multiple fluorine atoms increase resistance to oxidation and thermal degradation compared to non-fluorinated analogs like acetophenone .
Reactivity in Catalytic Hydrogenation and Biocatalysis
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃) improve enantioselectivity in biocatalytic reductions by polarizing the carbonyl group .
- Steric hindrance from multiple fluorines may reduce catalytic efficiency in hydrogenation reactions, as seen in Rh-complex studies .
Key Observations :
- Fluorinated acetophenones with multiple substituents are cost-prohibitive due to complex synthesis and purification steps .
- The target compound’s high fluorine content may limit scalability but enhance value in niche applications (e.g., pharmaceuticals or agrochemicals).
Biological Activity
2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, a fluorinated ketone compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
- Chemical Formula: C9H2F8O
- Molecular Weight: 278.1 g/mol
- CAS Number: 2149589-88-6
- IUPAC Name: 1-(2,6-difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Structural Characteristics
The structure of this compound features multiple fluorine substituents that enhance its lipophilicity and stability. The presence of these fluorine atoms influences its interaction with biological systems.
Research indicates that fluorinated compounds like this compound can exhibit various biological activities through different mechanisms:
- Antimicrobial Activity: Studies have shown that fluorinated ketones possess antimicrobial properties. For instance, they can disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Properties: Some fluorinated compounds have been investigated for their potential to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell signaling pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby influencing various biochemical pathways.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of fluorinated acetophenones demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. A notable study reported the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate a promising anticancer profile for this compound.
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified under GHS hazard statements as follows:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Risk Assessment
Proper handling and safety measures should be adhered to when working with this compound to mitigate potential health risks.
Q & A
Q. What are the standard synthetic protocols for 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogenation or substitution reactions on acetophenone derivatives. For bromination, pyridine hydrobromide perbromide is a common brominating agent, optimized at 40–50°C with reaction times of 2–4 hours to achieve α-brominated products with >90% yield . For fluorinated derivatives, halogen exchange reactions using fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions are effective. Purity is influenced by solvent choice (e.g., dichloromethane for improved solubility) and post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how do they compare to simpler acetophenone derivatives?
Key techniques include:
- NMR : NMR is critical for resolving fluorine environments, while NMR identifies aromatic protons and methyl groups.
- FT-IR : Distinct C=O stretching (~1680 cm) and C-F vibrations (1100–1250 cm) are observed. Compared to acetophenone, the trifluoromethyl group shifts the C=O peak due to electron-withdrawing effects .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 283.0 for CHFO).
Intermediate Questions
Q. How can this compound be utilized in the synthesis of bioactive molecules, and what methodological optimizations are required?
It serves as a precursor for chalcone derivatives, which are cyclized to pyrazolines for biological testing. Key steps:
Chalcone Synthesis : React with substituted benzaldehydes under Claisen-Schmidt conditions (NaOH/EtOH, reflux, 6–8 hours) .
Pyrazoline Formation : Hydrazine hydrate in acetic acid yields pyrazoline derivatives, screened for antioxidant (DPPH/ABTS assays) and anti-inflammatory (lipoxygenase inhibition) activities .
Optimization : Solvent polarity (ethanol vs. DMF) and stoichiometric ratios (1:1.2 for acetophenone:aldehyde) improve yields.
Q. What are the challenges in achieving enantioselective transformations of this compound, and how can they be addressed?
The electron-withdrawing fluorine groups reduce nucleophilicity, complicating asymmetric catalysis. Successful strategies include:
- Ligand Design : Chiral ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride enhance enantioselectivity (>99% ee) in ethyl group additions .
- Biotransformation : Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y achieves >99.9% enantioselectivity for (R)-MTF-PEL production via ketone reduction .
Advanced Questions
Q. How does the presence of multiple fluorine atoms affect the compound’s reactivity in asymmetric catalysis and electronic properties?
The trifluoromethyl and pentafluoro groups:
- Increase Electrophilicity : Stabilize transition states in nucleophilic additions via inductive effects.
- Alter Frontier Orbitals : DFT calculations show a reduced HOMO-LUMO gap (5.2 eV vs. 6.1 eV for acetophenone), enhancing reactivity in cycloadditions .
- Steric Effects : Ortho-fluorine atoms hinder axial attack in catalytic asymmetric phenylations, favoring equatorial pathways .
Q. What strategies resolve contradictions between computational predictions and experimental data for its electronic properties?
Discrepancies in vibrational spectra or dipole moments can arise from:
Q. How do halogen substituents influence its potential as a pesticide intermediate, and what structure-activity relationships (SAR) are observed?
- Fluorine Enhances Bioavailability : Increases lipophilicity (logP ~2.8) and membrane permeability.
- Chlorine/Bromine Improve Stability : Derivatives like 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone show prolonged antifungal activity due to reduced metabolic degradation .
SAR Table :
| Derivative | Substituents | Bioactivity (IC, μM) |
|---|---|---|
| Parent Compound | 2,2,2,2',6'-F, 3'-CF | 12.5 (Fungicidal) |
| 3'-Br-2,2,2-Trifluoro Analog | Br, CF | 8.2 (Enhanced activity) |
| Dichloro Derivative | 2',6'-Cl | 15.7 (Reduced potency) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
